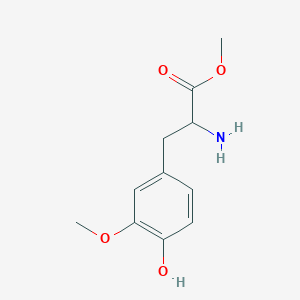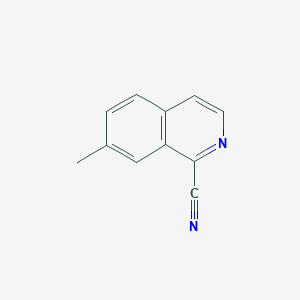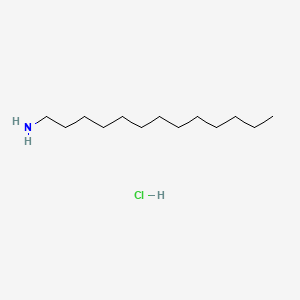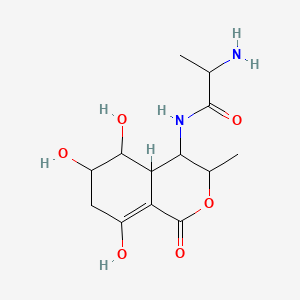
Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound with the molecular formula C11H15NO4 It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a methoxy group and a hydroxyl group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with glycine methyl ester in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ester.
Reduction: The β-hydroxy ester is then reduced using a reducing agent like sodium borohydride to yield the desired amino ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Aldol Condensation: Utilizing continuous flow reactors to enhance the efficiency of the aldol condensation step.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group on the aromatic ring can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to phenylalanine.
Metabolic Studies: Used in metabolic studies to understand amino acid metabolism.
Medicine
Drug Development: Investigated as a potential lead compound in the development of new pharmaceuticals.
Neurotransmitter Research: Explored for its effects on neurotransmitter pathways.
Industry
Flavor and Fragrance: Utilized in the synthesis of flavor and fragrance compounds.
Polymer Production: Acts as a monomer in the production of certain polymers.
作用機序
The mechanism by which methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate exerts its effects involves:
Molecular Targets: It targets enzymes that interact with phenylalanine, potentially inhibiting their activity.
Pathways Involved: It may affect the phenylalanine metabolic pathway, influencing the production of neurotransmitters like dopamine and norepinephrine.
類似化合物との比較
Similar Compounds
Phenylalanine: The parent amino acid from which this compound is derived.
Tyrosine: Another amino acid with a similar structure but lacking the methoxy group.
L-DOPA: A precursor to neurotransmitters with a similar aromatic structure.
Uniqueness
Methoxy Group: The presence of the methoxy group distinguishes it from phenylalanine and tyrosine, potentially altering its reactivity and biological activity.
Hydroxyl Group Position: The specific positioning of the hydroxyl group on the aromatic ring can influence its interactions with enzymes and receptors.
Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis and a subject of interest in biochemical research.
特性
IUPAC Name |
methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2/h3-4,6,8,13H,5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGOAQVFZXVPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)









